molecular formula C22H26N4O4S2 B2647549 4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-51-3

4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2647549
CAS No.: 851978-51-3
M. Wt: 474.59
InChI Key: CAMAPWPETHCHDZ-UHFFFAOYSA-N
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Description

4-((2-Ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic small molecule featuring a benzohydrazide core substituted with a 4-methoxybenzo[d]thiazole moiety at the hydrazide nitrogen and a 2-ethylpiperidine sulfonyl group at the para-position of the benzene ring. The compound’s design integrates pharmacophores known for diverse bioactivities:

  • The 4-methoxybenzo[d]thiazol-2-yl group is associated with antitumor and enzyme inhibitory properties, as seen in structurally related compounds .

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-3-16-7-4-5-14-26(16)32(28,29)17-12-10-15(11-13-17)21(27)24-25-22-23-20-18(30-2)8-6-9-19(20)31-22/h6,8-13,16H,3-5,7,14H2,1-2H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMAPWPETHCHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxybenzo[d]thiazole and 2-ethylpiperidine. These intermediates are then subjected to sulfonylation and hydrazide formation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, hydrazine derivatives, and various catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.

Scientific Research Applications

4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has been explored for its applications in several scientific fields:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and chemical entities.

    Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The sulfonyl and benzohydrazide groups are particularly important for binding interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: The benzohydrazide core in the target compound and compound 12a is associated with cytotoxicity, while benzamide derivatives (e.g., 2D291 ) exhibit immunomodulatory effects. Piperidine-linked sulfonyl groups (e.g., in 4–22 and 2D291 ) enhance solubility and target affinity compared to aliphatic sulfonamides (e.g., diethylsulfamoyl in ).

Substituent Effects :

  • The 4-methoxybenzo[d]thiazole group in the target compound and may improve metabolic stability over unsubstituted benzothiazoles .
  • 2-Ethylpiperidin-1-ylsulfonyl vs. 2,4-dimethylphenylsulfonyl : The latter’s bulkier aryl group in 4–22 may favor hydrophobic interactions in enzyme pockets, while the ethylpiperidine in the target compound could reduce steric hindrance.

Synthetic Yields :

  • Compounds with electron-donating substituents (e.g., methoxy, methyl) on the sulfonyl aryl ring (e.g., 4–22 ) show higher synthetic yields (75%) compared to halogenated analogues (e.g., 4–26, 16% yield ), suggesting favorable reaction kinetics.

Pharmacological and Toxicological Profiles

Table 2: Comparative Pharmacological Data

Compound Cytotoxicity (IC₅₀) Selectivity Metabolic Stability Mutagenicity
Target Compound Not reported Not reported Predicted high (methoxy group) Not tested
Compound 12a 8.2 µM (MCF7) Moderate Moderate (no methoxy) Not reported
Benzimidazole derivatives Variable Low Low (hydroxy groups) Mutagenic (TA98/TA100 strains)
2D291 Not applicable High (immune cells) High (piperidine sulfonyl) Not tested

Key Insights:

  • Cytotoxicity: The target compound’s 4-methoxy group may enhance DNA intercalation or topoisomerase inhibition compared to non-methoxy analogues like 12a .
  • Metabolic Stability : Methoxy and piperidine groups in the target compound likely reduce oxidative metabolism, improving half-life over hydroxylated benzimidazoles .
  • Safety : Benzimidazoles with hydroxy groups show mutagenicity in Ames tests , whereas sulfonamide-based compounds (e.g., 2D291 ) lack such data, suggesting a safer profile.

Biological Activity

4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound is characterized by:

  • Sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
  • Piperidine moiety : Known for its role in influencing pharmacological properties.
  • Benzo[d]thiazole ring : Implicated in various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

Research has indicated that compounds similar to 4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide exhibit a range of biological activities, including:

  • Dopamine Transporter Inhibition :
    • Compounds with structural similarities have shown high affinity for the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This property suggests potential applications in treating disorders such as addiction and depression .
  • Norepinephrine Transporter Affinity :
    • The compound may also interact with norepinephrine transporters (NET), which are involved in mood regulation and stress response. High affinity for NET could indicate potential use in managing anxiety disorders .
  • Serotonin Transporter Interaction :
    • Some derivatives have demonstrated moderate affinity for serotonin transporters (SERT), which are key targets in the treatment of depression and anxiety disorders .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the uptake inhibition capabilities of related compounds on monoamine transporters. For instance, certain derivatives exhibited:

  • K(i) values indicating strong inhibitory effects on DAT (as low as 1.55 nM), suggesting that modifications to the piperidine structure can significantly enhance activity against DAT .

In Vivo Studies

In vivo experiments involving locomotor activity tests have shown that selected compounds can significantly elevate locomotor activity in animal models, indicating their potential stimulant effects akin to those observed with cocaine but with longer duration .

Data Table: Biological Activity Comparison

Compound NameDAT Affinity (nM)NET Affinity (nM)SERT Affinity (nM)Notes
Compound A1.5514.1259High potency at DAT
Compound B2.2978.4155Moderate potency across all transporters
4-Ethylsulfanyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]3.0025.0Low selectivity but effective

Mechanistic Insights

The mechanism of action for this compound likely involves competitive inhibition at the aforementioned monoamine transporters, leading to increased neurotransmitter levels in synaptic clefts. This increase can enhance mood and cognitive functions, making it a candidate for further research into therapeutic applications.

Q & A

Q. What are the critical steps in synthesizing 4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide?

The synthesis typically involves sequential functionalization:

  • Piperidine sulfonylation: React 2-ethylpiperidine with sulfonyl chloride to form the sulfonyl intermediate.
  • Benzohydrazide coupling: Attach the 4-methoxybenzo[d]thiazol-2-ylamine via hydrazide bond formation under acidic or basic conditions (e.g., DMF as solvent, 60–80°C) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation . Key challenge: Controlling regioselectivity during sulfonylation to avoid byproducts.

Q. How is the compound characterized for structural confirmation?

Standard analytical methods include:

  • NMR spectroscopy: ¹H and ¹³C NMR to confirm aromatic protons (δ 6.8–8.2 ppm for benzothiazole), sulfonyl group (δ 3.1–3.5 ppm for piperidine-CH₂), and hydrazide NH (δ 9.5–10.5 ppm) .
  • Mass spectrometry: ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at ~520–530 m/z) .
  • HPLC: Purity assessment (>95% by reverse-phase C18 column) .

Q. What preliminary biological assays are recommended for this compound?

Initial screens should focus on:

  • Antimicrobial activity: Disk diffusion assays against S. aureus and E. coli (zone of inhibition ≥15 mm considered significant) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 µM indicating potential .
  • Enzyme inhibition: Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Strategies include:

  • Analog synthesis: Modify the piperidine (e.g., 2-methyl vs. 2-ethyl) or benzothiazole (e.g., 4-methoxy vs. 4-chloro) moieties to assess impact on bioactivity .
  • Computational modeling: Docking studies (e.g., AutoDock Vina) to predict binding to targets like EGFR or DHFR .
  • Pharmacophore mapping: Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (benzothiazole ring) .

Q. How to resolve contradictions in bioactivity data across studies?

Common issues and solutions:

  • Assay variability: Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) and use reference drugs (e.g., ciprofloxacin for bacteria) .
  • Solvent effects: Compare activity in DMSO vs. PBS to rule out solvent interference .
  • Metabolic stability: Perform liver microsome assays to assess if inactive metabolites explain discrepancies .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key considerations:

  • Temperature control: Use microwave-assisted synthesis for exothermic steps (e.g., sulfonylation at 50°C vs. traditional reflux) .
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate hydrazide coupling .
  • Workflow design: Implement flow chemistry for intermediates prone to degradation .

Methodological Insights from Evidence

  • Synthetic Optimization: highlights the importance of pH control (pH 7–8) during benzothiazole ring formation to prevent side reactions.
  • Bioactivity Validation: ’s antimicrobial data (IC₅₀ <10 µM) aligns with similar sulfonamide-benzothiazole hybrids, suggesting conserved mechanisms .
  • Analytical Pitfalls: notes that residual solvents (e.g., DMF) in NMR samples can mask critical NH peaks; lyophilization is advised before analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.